molecular formula C20H20N2O4S B11156788 N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-methionine

N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-methionine

Cat. No.: B11156788
M. Wt: 384.5 g/mol
InChI Key: PEHQTZFKWQOSBQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-methionine is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-methionine typically involves the reaction of 9-oxoacridine-10-acetic acid with L-methionine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 9-oxoacridine-10-acetic acid: This intermediate is synthesized through the oxidation of acridine using suitable oxidizing agents.

    Coupling with L-methionine: The 9-oxoacridine-10-acetic acid is then coupled with L-methionine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-methionine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced forms of the compound.

Scientific Research Applications

N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-methionine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, fluorescent markers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-methionine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to DNA: Intercalates into DNA, disrupting its structure and function.

    Inhibit Enzymes: Inhibits key enzymes involved in cellular processes, leading to cell death.

    Induce Apoptosis: Triggers programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-oxoacridine-10-acetic acid: A precursor in the synthesis of N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-methionine.

    Acridine derivatives: Compounds with similar structures and biological activities.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[[2-(9-oxoacridin-10-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C20H20N2O4S/c1-27-11-10-15(20(25)26)21-18(23)12-22-16-8-4-2-6-13(16)19(24)14-7-3-5-9-17(14)22/h2-9,15H,10-12H2,1H3,(H,21,23)(H,25,26)/t15-/m0/s1

InChI Key

PEHQTZFKWQOSBQ-HNNXBMFYSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.